molecular formula C14H9F4NO3 B5766082 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene

Cat. No. B5766082
M. Wt: 315.22 g/mol
InChI Key: YTRSEEUNEORWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene, also known as DNFB, is a chemical compound that has been widely used in scientific research. DNFB is a potent hapten that is commonly used to induce delayed-type hypersensitivity (DTH) reactions in experimental animals.

Mechanism of Action

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is a potent hapten that can bind to proteins in the skin. This binding triggers an immune response that involves the activation of T cells. The activated T cells then migrate to the site of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene application and release cytokines, which cause inflammation and swelling.
Biochemical and Physiological Effects
1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene-induced DTH reactions are characterized by the infiltration of T cells, macrophages, and other immune cells into the skin. This infiltration leads to the release of cytokines, which cause inflammation and swelling. The biochemical and physiological effects of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene-induced DTH reactions have been extensively studied in experimental animals.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is a potent hapten that can induce robust DTH reactions in experimental animals. This makes it a useful tool for studying the immune response in vivo. However, there are some limitations to the use of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene in lab experiments. For example, the immune response induced by 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is highly dependent on the dose and route of administration. Additionally, the immune response induced by 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene can be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several future directions for the use of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene in scientific research. One direction is to study the role of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene-induced DTH reactions in the pathogenesis of autoimmune diseases. Another direction is to use 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene to study the mechanisms of action of immunomodulatory drugs. Additionally, 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene can be used to study the role of the immune system in wound healing and tissue regeneration.
Conclusion
In conclusion, 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is a potent hapten that has been widely used in scientific research to induce DTH reactions in experimental animals. 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene-induced DTH reactions are characterized by the infiltration of T cells, macrophages, and other immune cells into the skin. The biochemical and physiological effects of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene-induced DTH reactions have been extensively studied in experimental animals. 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene can be synthesized by reacting 2,6-dimethylphenol with 2,3,5,6-tetrafluoro-4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction yields 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene as a yellow crystalline solid with a melting point of 80-82°C.

Scientific Research Applications

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene has been widely used in scientific research to induce DTH reactions in experimental animals. DTH is a type of immune response that occurs when T cells recognize and respond to a specific antigen. 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is a potent hapten that can bind to proteins in the skin, which then triggers an immune response. This immune response can be measured by the swelling and redness of the skin at the site of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene application.

properties

IUPAC Name

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO3/c1-6-4-3-5-7(2)13(6)22-14-10(17)8(15)12(19(20)21)9(16)11(14)18/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRSEEUNEORWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene

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